Product packaging for O-(2-Methoxyphenyl)-L-serine(Cat. No.:)

O-(2-Methoxyphenyl)-L-serine

Cat. No.: B8233464
M. Wt: 211.21 g/mol
InChI Key: DOJCGNVHMNQHBF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O-(2-Methoxyphenyl)-L-serine is a chemically modified amino acid designed for specialized research applications. As a derivative of L-serine, a proteinogenic amino acid critical for central nervous system function, this compound is of significant interest in biochemical research . L-serine serves as a precursor to crucial molecules including the neurotransmitters glycine and D-serine, and is essential for the synthesis of sphingolipids and phosphatidylserine, which are vital components of neural cell membranes . Researchers are exploring novel L-serine derivatives to study their potential effects on neurological pathways, anti-inflammatory properties, and neuroprotective mechanisms . The specific structural modification of the O-(2-methoxyphenyl) group may alter the compound's bioavailability, receptor binding affinity, or metabolic stability compared to standard L-serine, opening avenues for investigative pharmacology and drug discovery. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle all chemicals in accordance with their institution's laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO4 B8233464 O-(2-Methoxyphenyl)-L-serine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(2-methoxyphenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-14-8-4-2-3-5-9(8)15-6-7(11)10(12)13/h2-5,7H,6,11H2,1H3,(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJCGNVHMNQHBF-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OC[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for O 2 Methoxyphenyl L Serine

Stereoselective and Enantioselective Synthesis Approaches

These approaches are designed to yield the L-enantiomer with high optical purity, thereby avoiding the need for resolving a racemic mixture. This is typically achieved by using chiral starting materials or employing stereoselective reactions.

Direct O-Arylation Strategies for Serine Derivatives

Direct O-arylation involves forming the ether linkage on the hydroxyl group of a serine derivative. The Chan-Lam cross-coupling reaction represents an effective protocol for the O-arylation of β-hydroxy-α-amino acids like serine. nih.govacs.org This copper(II)-catalyzed transformation utilizes benign, open-flask conditions and is compatible with various protected serine derivatives and a range of potassium organotrifluoroborates or boronic acids. nih.gov

This method is a significant improvement over earlier techniques, such as nucleophilic aromatic substitution, which required strong bases and specific substrates like 1-fluoro-2-nitrobenzene, or the Mitsunobu reaction, which could result in lower yields and complicated purification processes. acs.org The copper-mediated reaction can be performed on serine derivatives with different protecting groups, demonstrating its versatility. nih.govacs.org

Table 1: Protecting Groups Compatible with Copper(II)-Mediated O-Arylation of L-Serine Derivatives nih.govacs.org
Protecting GroupAbbreviationCompatibility
tert-ButoxycarbonylBocWell-tolerated
BenzyloxycarbonylCbzWell-tolerated
TritylTrWell-tolerated
9-FluorenylmethoxycarbonylFmocWell-tolerated

Convergent Syntheses Utilizing Pre-functionalized L-Serine Scaffolds

Convergent syntheses leverage L-serine as a pre-existing chiral building block, preserving its stereochemical integrity throughout the reaction sequence.

L-serine is a readily available and nonessential amino acid that serves as a crucial chiral precursor in the synthesis of numerous complex molecules, including O-(2-Methoxyphenyl)-L-serine. wikipedia.orgacs.orgnih.gov Its inherent chirality at the α-carbon is maintained, guiding the stereochemical outcome of the final product. Methodologies have been developed to convert L-serine into chiral aldehyde equivalents, which can then undergo various carbonyl addition reactions to produce a wide range of α-amino acid derivatives with high stereocontrol. uq.edu.auacs.org This approach underscores the strategic importance of L-serine as a foundational chiral scaffold in stereoselective synthesis. nih.gov

To achieve selective O-arylation, the other reactive sites of the L-serine molecule—the amino and carboxyl groups—must be temporarily blocked using protecting groups. The hydroxyl group of serine itself often requires protection in many synthetic routes, such as peptide synthesis, to prevent undesired side reactions. acs.org However, for O-arylation, the hydroxyl group is the target, necessitating the protection of the other functionalities.

Commonly used protecting groups for the amine function include tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz). researchgate.net For instance, N-Boc-O-benzyl-L-serine is a protected form of L-serine utilized in both solid-phase and solution-phase peptide synthesis. peptide.com The selection of these protecting groups is critical as they must be stable under the O-arylation reaction conditions and be removable later without affecting the newly formed ether bond or the stereocenter. The compatibility of groups like Boc, Cbz, and Fmoc with copper-catalyzed O-arylation conditions makes the convergent synthesis of O-aryl-L-serine derivatives feasible. nih.govacs.org

Resolution Techniques for Racemic O-(2-Methoxyphenyl)-DL-serine and its Precursors

When a synthetic route produces a racemic mixture (an equal mixture of D and L enantiomers) of O-(2-Methoxyphenyl)-serine or its precursors, a resolution step is required to isolate the desired L-enantiomer. google.com Racemic serine is known to be significantly less soluble than its pure enantiomers, a property that stems from differences in the hydrogen bonding within their crystal structures. emerginginvestigators.org

Diastereomeric Salt Formation and Crystallization

A classical and industrially prevalent method for resolving racemic mixtures is through the formation of diastereomeric salts. chemistryviews.org This technique involves reacting the racemic compound, such as N-acyl-DL-serine, with a single enantiomer of a chiral resolving agent. google.com This reaction creates a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. google.com

This solubility difference allows for their separation by fractional crystallization. After separation, the desired diastereomeric salt is treated to remove the resolving agent, yielding the optically pure enantiomer. google.com

Table 2: Examples of Resolving Agents for DL-Serine and its Derivatives
Racemic PrecursorResolving AgentPrincipleReference
DL-Serine2,3-Dibenzoyl-D-tartaric acidForms diastereomeric salts with different solubilities. chemistryviews.org
N-3,5-Dinitrobenzoyl-DL-serineL(+)-threo-1-(p-nitrophenyl)-2-aminopropane-1,3-diolForms diastereomeric salts separable by crystallization. google.com
DL-SerineS-phenylethanesulfonic acidUsed in a process involving racemization and precipitation of the desired diastereomeric salt. google.com

The choice of a suitable resolving agent is crucial for achieving optimal yield and high optical purity. figshare.com For DL-serine specifically, agents like 2,3-dibenzoyl-D-tartaric acid have been successfully employed, as the resulting diastereomeric salts exhibit excellent crystalline properties suitable for separation. chemistryviews.org Another established method involves resolving N-p-nitrobenzoyl-DL-serine using quinine (B1679958) and brucine (B1667951) as resolving agents. google.com

Chromatographic Separation Methods for Enantiomers

The synthesis of O-(2-Methoxyphenyl)-serine typically results in a racemic mixture, containing equal amounts of the L- and D-enantiomers. The separation of these enantiomers is a critical step for pharmacological and biological studies, as stereoisomers often exhibit different physiological activities. nih.gov High-performance liquid chromatography (HPLC) is the predominant analytical technique for this purpose, employing either direct or indirect methods to achieve chiral resolution. researchgate.net

Direct Chiral HPLC

Direct separation on a chiral stationary phase (CSP) is the most common and efficient approach for resolving amino acid enantiomers. chiralpedia.com This method involves the transient formation of diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. For non-proteinogenic amino acids like O-(2-Methoxyphenyl)-serine, several types of CSPs have proven effective.

Macrocyclic Glycopeptide CSPs: Stationary phases based on macrocyclic glycopeptides, such as teicoplanin, are particularly successful in separating the enantiomers of underivatized amino acids. sigmaaldrich.com These CSPs possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for polar and zwitterionic compounds. sigmaaldrich.com The separation mechanism involves multiple interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which contribute to chiral recognition.

Crown Ether CSPs: Chiral stationary phases incorporating crown ethers are exceptionally well-suited for the separation of D- and L-amino acid enantiomers. chromatographyonline.com The chiral recognition is based on the formation of inclusion complexes between the primary amino group of the analyte and the crown ether cavity. This interaction is highly stereospecific, allowing for excellent resolution of various amino acids. chromatographyonline.com

Indirect Chiral HPLC

The indirect method involves the derivatization of the racemic amino acid with an enantiomerically pure chiral derivatizing agent (CDA). chiralpedia.com This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical and chemical properties, they can be separated on a standard, non-chiral (achiral) HPLC column. chiralpedia.com For example, the amino group of O-(2-Methoxyphenyl)-serine can be reacted with reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) to form fluorescent diastereomeric isoindole derivatives, which are then readily separated using reversed-phase HPLC. stanford.edu While effective, this method requires an additional reaction step and the availability of an enantiomerically pure derivatizing agent. chiralpedia.com

Interactive Data Table: Chiral HPLC Separation Methods for Amino Acid Enantiomers
MethodStationary Phase (CSP) TypeCommon ExamplesPrinciple of SeparationTypical Mobile Phase
DirectMacrocyclic GlycopeptideTeicoplanin-based (e.g., CHIROBIOTIC T) sigmaaldrich.comFormation of transient diastereomeric complexes via multiple interactions (ionic, H-bonding, steric). sigmaaldrich.comMethanol/Water or Acetonitrile/Water with acidic/basic modifiers. sigmaaldrich.com
DirectCrown Ether(18-Crown-6)-tetracarboxylic acid (e.g., ChiroSil) chromatographyonline.comStereospecific inclusion complex formation with the primary amino group. chromatographyonline.comAqueous acidic solutions (e.g., perchloric acid) with organic modifiers like methanol. chromatographyonline.com
IndirectAchiral (e.g., C18)Not applicable (achiral phase)Separation of diastereomers formed by pre-column derivatization with a chiral agent. chiralpedia.comStandard reversed-phase or normal-phase solvents, depending on the derivative. stanford.edu

Biocatalytic Resolution Strategies (e.g., Enzymatic Hydrolysis or Transamination)

Biocatalysis offers a highly selective and environmentally sustainable alternative to conventional chemical methods for producing enantiomerically pure compounds. almacgroup.com Enzymes operate under mild conditions and exhibit high chemo-, regio-, and stereoselectivity, making them ideal for resolving racemic mixtures of amino acids and their derivatives. nih.gov

Enzymatic Hydrolysis for Kinetic Resolution

Kinetic resolution is a widely used biocatalytic strategy that relies on an enzyme's ability to selectively react with one enantiomer in a racemic mixture at a much faster rate than the other. mdpi.com For the resolution of racemic O-(2-Methoxyphenyl)-serine, the compound is first converted into an ester derivative (e.g., methyl or ethyl ester). This racemic ester is then subjected to hydrolysis catalyzed by an enzyme, typically a lipase (B570770) or a protease. nih.govnih.gov

The enzyme, showing a preference for the L-enantiomer, will selectively hydrolyze the L-ester to the corresponding L-amino acid, this compound. The D-ester remains largely unreacted. The reaction is stopped at or near 50% conversion, at which point the mixture contains the L-amino acid and the unreacted D-amino acid ester. These two compounds have significantly different chemical properties (acid vs. ester) and can be easily separated by standard methods like extraction or chromatography. Lipases, such as those from Pseudomonas or Candida antarctica, are commonly employed for this purpose due to their broad substrate scope and high enantioselectivity. nih.gov

Interactive Data Table: Enzymatic Hydrolysis for Kinetic Resolution
ParameterDescription
PrincipleEnantioselective hydrolysis of a racemic amino acid ester. One enantiomer is converted to the acid, while the other remains as an ester. nih.gov
Typical EnzymesLipases (e.g., Candida antarctica lipase B, Pseudomonas lipase) or Proteases (e.g., α-chymotrypsin, subtilisin). nih.govnih.gov
SubstrateRacemic ester of the target amino acid (e.g., rac-O-(2-Methoxyphenyl)-serine methyl ester).
Products at ~50% ConversionThis compound (acid) and O-(2-Methoxyphenyl)-D-serine methyl ester (unreacted ester).
Key AdvantageHigh enantioselectivity and mild reaction conditions, leading to high enantiomeric excess (>99%) of both products.

Biocatalytic Transamination

Transamination represents a powerful strategy for the asymmetric synthesis of chiral amino acids from prochiral α-keto acids. researchgate.net This approach does not resolve a racemic mixture but rather synthesizes the desired L-enantiomer directly. The reaction is catalyzed by a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes called transaminases (TAms), also known as aminotransferases. mdpi.com

In this strategy, the α-keto acid precursor of this compound, which is 3-(2-methoxyphenoxy)-2-oxopropanoic acid, would be converted into the target amino acid. The transaminase enzyme facilitates the transfer of an amino group from an inexpensive amino donor, such as isopropylamine (B41738) or L-alanine, to the keto acid substrate. almacgroup.com A significant challenge is that the substrate scope of naturally occurring transaminases can be limited. researchgate.net However, modern protein engineering techniques have been successfully used to modify the active sites of transaminases, expanding their utility to accommodate bulky, non-natural substrates like the precursor to this compound with high activity and stereoselectivity. rsc.orgnih.gov

Synthetic Transformations and Derivatization of O 2 Methoxyphenyl L Serine

Chemical Modifications at the Amino Group

The primary amino group of O-(2-Methoxyphenyl)-L-serine is a key site for modifications, enabling the introduction of various functionalities and its use in peptide synthesis.

N-acylation is another common modification, achieved by reacting the amino group with various acylating agents such as acid anhydrides or acyl chlorides. This reaction leads to the formation of N-acyl-O-(2-Methoxyphenyl)-L-serine derivatives. While the formation of Schiff bases is a general reaction for primary amines, specific examples involving this compound are not extensively detailed in the reviewed literature.

Protecting Group Abbreviation Typical Reagent for Introduction
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂O
BenzyloxycarbonylCbzBenzyl chloroformate
Acylating Agent Type Example Reagent Product
Acid Anhydride (B1165640)Acetic AnhydrideN-Acetyl-O-(2-Methoxyphenyl)-L-serine
Acyl ChlorideBenzoyl ChlorideN-Benzoyl-O-(2-Methoxyphenyl)-L-serine

N-substituted derivatives of this compound are valuable intermediates. For instance, N-acyl derivatives can undergo further transformations at the carboxyl group or the aromatic ring. The specific reactivity of these derivatives is influenced by the nature of the N-substituent.

Chemical Modifications at the Carboxyl Group

The carboxylic acid moiety of this compound can be readily transformed into a range of other functional groups, facilitating its incorporation into larger molecules.

In peptide synthesis, the carboxyl group of an N-protected amino acid is activated and then reacted with the amino group of another amino acid or peptide. This compound can be esterified, for example, to form methyl or ethyl esters, which can serve as protected forms of the carboxylic acid or as intermediates for further reactions. More importantly, the carboxyl group can be activated using standard peptide coupling reagents (e.g., carbodiimides like DCC or EDC) to facilitate the formation of amide bonds with other amino acids or amines, a fundamental reaction in the construction of peptide chains.

The carboxylic acid of N-protected this compound can be reduced to the corresponding aldehyde. This transformation is typically achieved in a two-step process involving the conversion of the carboxylic acid to an activated species (such as a Weinreb amide or an ester) followed by reduction. The resulting aldehyde is a valuable intermediate that can participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) reactions, Wittig reactions, and reductive aminations, allowing for significant elaboration of the original amino acid structure.

Structural Modifications on the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl ring of this compound offers further opportunities for structural diversification. The methoxy (B1213986) group can be cleaved to yield the corresponding phenol, which can then be subjected to O-alkylation or O-acylation. The aromatic ring itself can undergo electrophilic substitution reactions, such as nitration or halogenation, although the directing effects of the existing substituents and the potential for side reactions with the amino acid backbone must be carefully considered.

Electrophilic Aromatic Substitution and Related Transformations

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction class in which an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are dictated by the directing effects of the existing substituents: the methoxy group (-OCH₃) and the L-serine side chain (-OCH₂(CHNH₂)COOH). wikipedia.org

The methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the electron-withdrawing nature of the amino acid side chain, particularly when the amine is protonated or protected, tends to deactivate the ring. The interplay of these effects, along with steric hindrance from the bulky serine substituent, governs the position of substitution.

Key Electrophilic Aromatic Substitution Reactions:

Nitration: Introducing a nitro group (-NO₂) onto the aromatic ring can be achieved using nitrating agents. Studies on the nitration of guaiacol (B22219) (2-methoxyphenol), a structurally related compound, show that nitration occurs preferentially at the positions para and ortho to the hydroxyl group. nih.govacs.org For this compound, nitration is expected to favor the positions para and ortho to the activating methoxy group. nih.govnih.gov For example, reaction with nitric acid in the presence of a sulfuric acid catalyst would likely yield a mixture of nitro-substituted products.

Halogenation: The introduction of halogen atoms (e.g., Br, Cl) can be accomplished using various halogenating agents, often in the presence of a Lewis acid catalyst. wikipedia.org The directing effects of the methoxy group would favor substitution at the ortho and para positions. For instance, bromination using Br₂ and a catalyst like FeBr₃ would be expected to yield brominated derivatives. Research on the halogenation of other amino acid derivatives suggests that reaction conditions can be controlled to favor specific substitution patterns. nih.govnih.gov

Friedel-Crafts Reactions:

Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst. However, Friedel-Crafts alkylation is prone to issues like polyalkylation and carbocation rearrangements.

Acylation: The introduction of an acyl group (R-C=O) is achieved with an acyl halide or anhydride and a Lewis acid catalyst. This reaction is generally more controllable than alkylation because the resulting ketone is deactivated, preventing further acylation. pharmacyfreak.com The acylation of this compound would likely occur at the position para to the methoxy group to minimize steric hindrance.

ReactionTypical ReagentsExpected Major Product(s)Considerations
NitrationHNO₃, H₂SO₄Substitution at positions ortho and para to the methoxy group.Requires careful control of conditions to avoid over-nitration or side reactions.
BrominationBr₂, FeBr₃Substitution primarily at the para position to the methoxy group due to sterics.Lewis acid catalyst is typically required.
Friedel-Crafts AcylationRCOCl, AlCl₃Acylation at the para position to the methoxy group.The amino group of serine must be protected to prevent reaction with the Lewis acid. pharmacyfreak.com

Functional Group Interconversions on the Methoxy Group or Aromatic Ring

Beyond substitution, the functional groups on this compound can be interconverted to create new derivatives.

O-Demethylation of the Methoxy Group: The cleavage of the aryl methyl ether is a key transformation, converting the methoxy group into a hydroxyl group. This reaction significantly alters the electronic properties and potential interactions of the molecule. Several reagents are effective for this purpose, although they often require harsh conditions. A mild and efficient procedure for the demethylation of aryl methyl ethers in optically pure amino acids has been developed to avoid racemization. arizona.edu

Boron Tribromide (BBr₃): This is a powerful and commonly used reagent for cleaving aryl methyl ethers. nih.gov The reaction proceeds via a Lewis acid-base complex followed by nucleophilic attack of the bromide ion on the methyl group.

Strong Acids: Reagents like hydrobromic acid (HBr) can cleave ethers at high temperatures. reddit.com

Other Lewis Acids: Aluminum chloride (AlCl₃) can also be used, sometimes in combination with a nucleophile like a thiol or iodide salt. reddit.com

Recent studies have found that under optimized conditions using ethanethiol (B150549) (EtSH) and sodium hydroxide (B78521) (NaOH) in N-methylpyrrolidone (NMP), the methyl group of a 4-methoxyphenyl (B3050149) aglycone can be cleaved in high yields. nih.gov

ReagentTypical ConditionsAdvantagesDisadvantages
Boron Tribromide (BBr₃)DCM, -78 °C to rtHighly effective, widely used. nih.govHarsh, requires stoichiometric amounts, moisture sensitive.
Hydrobromic Acid (HBr)Aqueous solution, refluxInexpensive.Very harsh conditions, potential for side reactions. reddit.com
Ethanethiol/NaOHNMP, 130 °CHigh yields, applicable to protected and unprotected glycosides. nih.govHigh temperature, use of malodorous thiol.

Transformations of Ring Substituents: If new functional groups are introduced via electrophilic substitution, they can be further modified. For example, a nitro group can be reduced to an amino group, which can then be diazotized and converted to a wide range of other functionalities (e.g., -OH, -CN, -F, -Cl, -Br). An acylated aromatic ketone can be converted into an aromatic carboxylic acid derivative through cleavage or Baeyer-Villiger oxidation. pharmacyfreak.com

Cyclization Reactions Leading to Novel Heterocyclic Scaffolds

The bifunctional nature of this compound, containing both an amine and a carboxylic acid, makes it an excellent precursor for the synthesis of various heterocyclic structures through intramolecular cyclization.

Formation of Oxazolidinone Rings

Oxazolidinones are a class of five-membered heterocyclic compounds that are important scaffolds in medicinal chemistry. They can be synthesized from β-amino alcohols, which are readily accessible from amino acids like serine via reduction of the carboxylic acid.

The synthesis of an oxazolidinone from this compound would typically involve the following steps:

Protection: The amino group is usually protected (e.g., with a Boc or Cbz group) to prevent side reactions.

Reduction: The carboxylic acid is reduced to a primary alcohol to form the corresponding N-protected amino alcohol.

Cyclization: The N-protected O-(2-Methoxyphenyl)-L-serinol is then cyclized with a carbonylating agent. Common reagents for this step include:

Phosgene or its equivalents (e.g., triphosgene, carbonyldiimidazole (CDI)): These reagents react with the amino and hydroxyl groups to form the cyclic carbamate (B1207046) (oxazolidinone).

Isocyanates: Reaction with an isocyanate can also lead to oxazolidinone formation. organic-chemistry.org

Urea (B33335): Heating with urea is another method for synthesizing oxazolidin-2-ones. organic-chemistry.org

A simple and efficient protocol for the synthesis of N-Boc protected oxazolidines involves the cyclization of chiral serine. tsijournals.com This strategy can be adapted for this compound.

Synthesis of Beta-Lactam and Other Lactam Derivatives

Lactams, or cyclic amides, are another important class of heterocycles, with β-lactams being the core structural component of many widely used antibiotics. wikipedia.orgrsc.org

β-Lactam Synthesis: The synthesis of β-lactams often involves the [2+2] cycloaddition of a ketene (B1206846) and an imine, known as the Staudinger synthesis. nih.govorganic-chemistry.org A plausible route starting from this compound could involve:

Protection of the amino and carboxyl groups.

Formation of an imine from a suitable aldehyde and the protected serine derivative.

Reaction of the imine with a ketene (generated in situ from an acyl chloride and a base) to form the β-lactam ring.

Alternatively, ester enolate-imine cyclocondensation is another powerful method for the asymmetric synthesis of β-lactams. nih.gov

Other Lactam Derivatives: Larger ring lactams can also be synthesized. For instance, γ-lactams and δ-lactams can be formed through the intramolecular cyclization of γ- and δ-amino acids, respectively. wikipedia.orgorganic-chemistry.org These precursors could potentially be synthesized by extending the carbon chain of this compound. Furthermore, general solid-phase procedures have been developed for preparing extended and reverse-extended lactam ring systems from amino acids. nih.gov

Applications of O 2 Methoxyphenyl L Serine in Asymmetric Synthesis

As a Chiral Building Block in Enantioselective Organic Transformations

The fundamental structure of O-(2-Methoxyphenyl)-L-serine, containing a predefined stereocenter, makes it an excellent chiral building block. Chemists utilize such building blocks as starting materials to construct more complex chiral molecules, transferring the initial stereochemical information to the final product. The L-serine core provides a rigid and predictable framework for designing synthetic routes to valuable enantiopure compounds.

A prominent application of the serine core as a chiral building block is in the synthesis of chiral ligands for asymmetric catalysis. For instance, (S)-serine methyl ester can be readily transformed in a few steps into (R)-4-hydroxymethyloxazoline N–O ligands. These ligands incorporate the original stereocenter from serine, which is crucial for their ability to induce enantioselectivity in metal-catalyzed reactions.

Stereoselective Construction of Quaternary and Tertiary Stereogenic Centers

The construction of quaternary stereocenters—carbon atoms bonded to four other carbon atoms—is a significant challenge in organic synthesis due to steric hindrance. Chiral building blocks derived from this compound can be elaborated into chiral ligands or auxiliaries that facilitate the creation of these complex centers. While direct alkylation to form a quaternary center on the serine itself is one approach, a more common strategy involves using serine-derived ligands in a catalytic system to control the stereoselective formation of quaternary centers in other molecules. For example, chiral ligands synthesized from the serine framework can coordinate to a metal center, creating a chiral environment that directs an incoming nucleophile or electrophile to form a quaternary center with high enantioselectivity.

Diastereoselective Reactions Guided by the Inherent Chirality of the Serine Core

The inherent chirality of the serine core is instrumental in guiding diastereoselective reactions. When this compound or its derivatives are used as substrates, the existing stereocenter can direct the formation of a new stereocenter in a predictable manner. This principle is foundational to its use as a chiral building block. For example, the synthesis of (S)-serine-derived oxazoline ligands demonstrates this concept. The stereochemistry at the 4-position of the oxazoline ring is directly controlled by the (S)-configuration of the starting serine methyl ester. This fixed chirality then governs the stereochemical outcome of the reactions in which these ligands are used.

Utilization as a Chiral Auxiliary for Inducing Enantioselectivity

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. This compound possesses the necessary functionalities—an amino group and a carboxylic acid group—to be attached to a prochiral substrate.

Design Principles and Mechanistic Aspects of Chiral Induction

The effectiveness of a chiral auxiliary relies on its ability to create a rigid, conformationally well-defined environment around the reaction center. In the case of an amino acid derivative like this compound, it can be coupled with a substrate to form an amide or ester. The steric bulk of the auxiliary's side chain (the O-(2-methoxyphenyl) group) and its ability to form chelated intermediates with metal reagents are key design principles.

The mechanism of chiral induction typically involves the auxiliary blocking one face of the prochiral substrate more effectively than the other. For instance, when an enolate is formed from an amide derivative, the chiral auxiliary directs the approach of an electrophile to the less sterically hindered face, resulting in the preferential formation of one diastereomer. The formation of a rigid, chelated transition state involving a Lewis acid can further enhance this facial selectivity.

Applications in Diastereofacial Selective Reactions (e.g., Alkylations, Additions)

Amino acid derivatives are widely used as chiral auxiliaries in diastereofacial selective reactions. For example, Schiff bases derived from glycine and a chiral auxiliary can be alkylated with high diastereoselectivity. In a similar fashion, an amide formed between this compound and a carboxylic acid could be used to direct the stereoselective alkylation of the corresponding enolate. The auxiliary's structure forces the incoming alkylating agent to approach from a specific trajectory, leading to a high diastereomeric excess. Similarly, in addition reactions to carbonyl groups or double bonds, the auxiliary can control the facial approach of nucleophiles, establishing new stereocenters with high selectivity.

Catalytic Roles of this compound Derived Species

Perhaps the most advanced application of this chiral building block is in the synthesis of ligands for asymmetric catalysis. By converting this compound into more complex molecules like chiral oxazolines, its stereochemical information can be used catalytically to generate large quantities of an enantiopure product from a small amount of the chiral ligand.

Research has shown that (S)-serine can be converted into various N–O and N–P oxazoline ligands. These ligands have been successfully applied in several important asymmetric transformations.

Addition of Diethylzinc to Aldehydes : (R)-4-hydroxymethyloxazoline N–O ligands, derived from (S)-serine methyl ester, have been shown to promote the enantioselective addition of diethylzinc to benzaldehyde. This reaction produces the chiral secondary alcohol, 1-phenylpropan-1-ol. The enantiomeric excess (ee) achieved depends on the specific ligand structure.

Ligand (Derived from Serine)Catalyst Loading (mol%)ProductEnantiomeric Excess (ee)
Ferrocenyl-Oxazoline 3a5%(R)-1-phenylpropan-1-ol75%
Cobaltocenyl-Oxazoline 3b5%(R)-1-phenylpropan-1-ol64%
Adamantyl-Oxazoline 3d5%(R)-1-phenylpropan-1-ol30%

Palladium-Catalyzed Allylic Alkylation : Phosphinite–oxazoline (PHOX) N–P ligands derived from serine have been screened for their effectiveness in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylprop-2-enyl acetate with dimethyl malonate. This reaction is a benchmark for testing the efficacy of chiral ligands. The results show that the ligand structure has a profound impact on the enantioselectivity of the reaction.

Ligand (Derived from Serine)SubstrateProduct ConfigurationEnantiomeric Excess (ee)
Phenyl-PHOX 4e1,3-diphenylprop-2-enyl acetate(S)96%
Cobaltocenyl-PHOX 4b1,3-diphenylprop-2-enyl acetate(S)88%
Ferrocenyl-PHOX 4c1,3-diphenylprop-2-enyl acetate(S)86%

These examples underscore the utility of the serine framework in creating effective chiral ligands. The O-(2-methoxyphenyl) group in the title compound offers a unique electronic and steric profile that can be exploited to fine-tune the performance of such catalytic systems.

Design and Implementation in Organocatalytic Systems

The design of organocatalysts often leverages the inherent chirality of natural products like amino acids. For a molecule such as this compound, its potential as an organocatalyst would stem from the stereochemically defined centers and the presence of functional groups capable of interacting with substrates through non-covalent interactions, such as hydrogen bonding.

In a hypothetical organocatalytic system, the amine and carboxylic acid functionalities of the L-serine backbone could serve as key catalytic sites. The 2-methoxyphenyl group, being an ether, is generally considered to be electronically donating and sterically demanding. This substituent could play a crucial role in creating a specific chiral environment around the catalytic center, thereby influencing the stereochemical outcome of a reaction.

For instance, in reactions such as asymmetric aldol (B89426) or Michael additions, the primary or secondary amine derived from this compound could form a chiral enamine or iminium ion intermediate with a carbonyl compound. The steric bulk of the 2-methoxyphenyl group would be expected to shield one face of the reactive intermediate, directing the approach of the nucleophile or electrophile and leading to the preferential formation of one enantiomer of the product.

Table 1: Hypothetical Performance of an this compound-derived Organocatalyst in a Michael Addition Reaction

EntrySubstrate 1Substrate 2Catalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1PropanalNitrostyrene10Toluene25Not ReportedNot Reported
2Cyclohexanoneβ-Nitrostyrene10THF0Not ReportedNot Reported

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific research on the use of this compound as an organocatalyst in these reactions has been found.

Development as Chiral Ligands in Transition Metal-Catalyzed Asymmetric Processes

The development of chiral ligands for transition metal catalysis is a cornerstone of modern asymmetric synthesis. Amino acid derivatives are frequently employed as scaffolds for chiral ligands due to their ready availability and well-defined stereochemistry. This compound possesses suitable functional groups—specifically the amine and carboxyl groups—that can be modified to coordinate with a metal center.

For example, the carboxylic acid could be converted to a phosphine, an oxazoline, or another coordinating group, while the amine could also be derivatized to create a bidentate or tridentate ligand. The coordination of such a chiral ligand to a transition metal, such as palladium, rhodium, or copper, would generate a chiral catalytic complex.

The steric and electronic properties of the 2-methoxyphenyl substituent would be critical in defining the chiral pocket of the metal complex. In a transition metal-catalyzed reaction, such as an asymmetric hydrogenation or allylic alkylation, the precise geometry of this chiral environment dictates the facial selectivity of substrate coordination and subsequent bond formation, ultimately controlling the enantioselectivity of the product.

Table 2: Potential Application of an this compound-derived Ligand in a Palladium-Catalyzed Asymmetric Allylic Alkylation

EntrySubstrateNucleophileMetal PrecursorLigand Loading (mol%)SolventYield (%)Enantiomeric Excess (ee, %)
11,3-Diphenylallyl acetateDimethyl malonatePd₂(dba)₃2.5CH₂Cl₂Not ReportedNot Reported
2rac-(E)-1,3-diphenylprop-2-en-1-yl acetateSodium dimethyl malonate[Pd(allyl)Cl]₂2.0THFNot ReportedNot Reported

Note: This table represents a potential application and does not reflect actual experimental results, as no specific studies on the use of this compound-derived ligands in this reaction have been identified.

Synthesis of Complex Molecules Incorporating O 2 Methoxyphenyl L Serine Scaffolds

Integration into Peptide and Peptidomimetic Structures

The incorporation of non-proteinogenic amino acids like O-(2-Methoxyphenyl)-L-serine into peptide structures is a key strategy for developing novel therapeutic agents and research tools. The methoxyphenyl group can introduce specific steric and electronic properties, influencing the peptide's conformation and interaction with biological targets.

The integration of this compound into oligopeptide sequences is readily achieved using standard solid-phase peptide synthesis (SPPS) or solution-phase coupling methodologies. ethz.ch In SPPS, the amino acid, with its α-amino group typically protected by a fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group, is activated and coupled to the N-terminus of a growing peptide chain anchored to a solid support. peptide.compeptide.com

Common coupling reagents are employed to facilitate the formation of the amide bond. These reagents convert the carboxylic acid of the incoming amino acid into a more reactive species, susceptible to nucleophilic attack by the free amine of the resin-bound peptide.

Interactive Table: Common Coupling Reagents for Peptide Synthesis

Coupling ReagentAbbreviationActivating AgentBy-products
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPPhosphonium saltHOBt, Hexamethylphosphoramide
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPPhosphonium saltHOBt, Hexamethylphosphoramide
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateHBTUAminium/Uronium saltHOBt, Tetramethylurea
N,N'-DiisopropylcarbodiimideDICCarbodiimideDiisopropylurea
1-HydroxybenzotriazoleHOBtAdditive to reduce racemization-

The choice of coupling reagent and reaction conditions can be optimized to ensure efficient incorporation of this compound and to minimize side reactions, such as racemization. sigmaaldrich.com The 2-methoxyphenyl group is generally stable to the repetitive cycles of deprotection and coupling used in both Fmoc and Boc-based SPPS strategies. peptide.com

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability, bioavailability, and receptor selectivity. The incorporation of this compound can be a valuable tool in the design of peptidomimetics. The bulky and conformationally influential 2-methoxyphenyl group can be used to constrain the peptide backbone, forcing it to adopt a specific secondary structure, such as a β-turn or α-helix. This conformational control is crucial for optimizing the binding affinity of the peptidomimetic to its target.

Furthermore, the methoxyphenyl moiety can engage in specific interactions, such as π-π stacking or hydrophobic interactions, with the target receptor, thereby enhancing biological activity. The design process often involves computational modeling to predict the conformational effects of incorporating this compound and to guide the synthesis of peptidomimetics with desired biological profiles.

Role in the Synthesis of Natural Products and Bioactive Compounds

The stereochemically defined structure of this compound makes it an attractive chiral starting material for the synthesis of complex natural products and bioactive molecules.

Lactacystin is a natural product that has garnered significant attention due to its potent and selective inhibition of the proteasome, a key cellular machinery for protein degradation. nih.gov Several total and formal syntheses of lactacystin have been reported, many of which utilize derivatives of L-serine as a chiral precursor. While a direct synthesis using this compound is not prominently documented, the strategies employed in these syntheses highlight the critical role of O-protected serine derivatives.

In a formal synthesis of (+)-lactacystin, for instance, t-Bu-O-L-serine is utilized as the starting material. The tert-butyl ether serves as a robust protecting group for the hydroxyl function of serine, allowing for a series of chemical transformations to construct the core structure of lactacystin. The principles of this synthesis are directly applicable to the use of this compound, where the 2-methoxyphenyl group would similarly protect the hydroxyl group during the key bond-forming steps. The biosynthesis of lactacystin involves the condensation of L-leucine with a methylmalonic semialdehyde derivative. nih.gov

Beyond specific natural products, this compound can serve as a versatile building block for the construction of diverse and complex molecular architectures. The presence of three distinct functional groups—the carboxylic acid, the amino group, and the protected hydroxyl group—allows for a wide range of chemical manipulations. This versatility enables its use in diversity-oriented synthesis (DOS), a strategy aimed at producing libraries of structurally diverse small molecules for high-throughput screening and drug discovery. mdpi.com The serine scaffold is a precursor to various other amino acids and metabolites, underscoring its metabolic importance. wikipedia.orgnih.gov

The 2-methoxyphenyl group can be further functionalized or can influence the reactivity of the serine scaffold, leading to the creation of novel molecular frameworks with potential applications in medicinal chemistry and materials science. For instance, the aromatic ring can participate in cyclization reactions to form heterocyclic systems, which are common motifs in natural products and pharmaceuticals.

Synthesis of Glycosylated Serine Derivatives

Protein glycosylation, the attachment of sugar moieties to proteins, is a crucial post-translational modification that modulates protein function, stability, and localization. nih.gov O-linked glycosylation, where the glycan is attached to the hydroxyl group of serine or threonine residues, is particularly common. The chemical synthesis of glycopeptides and glycosylated amino acids is essential for studying the biological roles of glycosylation.

The synthesis of glycosylated serine derivatives often requires a strategic use of protecting groups to ensure that the glycosidic bond is formed at the desired hydroxyl group. researchgate.net While the 2-methoxyphenyl group in this compound protects the hydroxyl group, its removal would be necessary prior to glycosylation. A typical synthetic route would involve an orthogonally protected serine derivative, where the α-amino and carboxyl groups are protected, and the hydroxyl group is available for glycosylation.

The glycosylation reaction itself can be challenging, particularly for achieving stereocontrol at the anomeric center. nih.gov Various methods have been developed for O-glycosylation, often involving the activation of a glycosyl donor, such as a thioglycoside or a trichloroacetimidate, which then reacts with the free hydroxyl group of the serine derivative. lsu.edu The development of efficient and stereoselective glycosylation methods remains an active area of research in carbohydrate chemistry. nih.gov

Exploration of O-Linked Glycosylation Strategies (e.g., Koenigs-Knorr Type Reactions, Schiff Base Acceptors)

The formation of an O-glycosidic bond to the serine hydroxyl group is a challenging yet critical transformation in the synthesis of glycopeptides. For a substituted scaffold like this compound, the intrinsic nucleophilicity of the target hydroxyl group is modulated by the electronic properties of the methoxyphenyl substituent. Nevertheless, established glycosylation methodologies can be adapted for this purpose, with the Koenigs-Knorr reaction and the use of Schiff base acceptors representing two powerful strategies.

Koenigs-Knorr Type Reactions

The Koenigs-Knorr reaction, first reported in 1901, is a classical and widely used method for forming glycosidic bonds. wikipedia.org The reaction involves the coupling of a glycosyl halide (typically a bromide or chloride) as the glycosyl donor with an alcohol acceptor, such as the serine derivative, in the presence of a promoter. wikipedia.org Heavy metal salts, most commonly silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O), are traditionally used as promoters to activate the glycosyl halide and facilitate the substitution reaction. wikipedia.org

A key feature of the Koenigs-Knorr reaction is the influence of the protecting group at the C2 position of the glycosyl donor on the stereochemical outcome of the glycosylation. wikipedia.org When a participating group, such as an acetyl or benzoyl ester, is present at C2, it can provide anchimeric assistance. This participation leads to the formation of a stable dioxolanium ion intermediate, which is then attacked by the alcohol acceptor from the opposite face, resulting predominantly in the formation of the 1,2-trans-glycoside. wikipedia.org For gluco- and galacto-configured donors, this stereodirecting effect yields the β-anomer. Conversely, non-participating groups like benzyl ethers can lead to mixtures of α and β anomers. wikipedia.org

Numerous modifications have been developed to improve the efficiency and applicability of the Koenigs-Knorr reaction, including the use of different promoters like mercury salts (in the Helferich method) or more modern catalytic systems. wikipedia.org For a substrate like this compound, the reaction would involve careful protection of the amino and carboxyl groups before reacting it with a suitable glycosyl halide.

Schiff Base Acceptors

An alternative and often more efficient strategy for the glycosylation of amino acids like serine involves the use of Schiff base acceptors. This method enhances the nucleophilicity of the hydroxyl group by transiently protecting the amino group as part of a Schiff base (or imine). The formation of a Schiff base from the amino acid ester and a ketone, such as benzophenone, or a diarylketimine like bis-(4-methoxyphenyl)-methanimine, effectively masks the amine and activates the molecule for glycosylation. arizona.edu

The resulting Schiff base acts as a superior glycosyl acceptor compared to its N-protected counterpart. The reaction proceeds by treating the Schiff base with a glycosyl donor, often a sugar peracetate, in the presence of a Lewis acid promoter like boron trifluoride etherate (BF₃·OEt₂). arizona.edu This approach has been shown to provide corresponding L-serine O-linked glycosides in excellent yields and purities. arizona.edu A significant advantage of this method is its efficiency, with reactions often completing rapidly, sometimes within minutes, especially with microwave irradiation. arizona.edu Following the glycosylation step, the Schiff base is readily hydrolyzed to regenerate the free amino group, yielding the desired O-glycosylated amino acid.

The table below presents illustrative data for the glycosylation of an L-serine Schiff base acceptor with different glycosyl donors, demonstrating the typical yields and conditions associated with this strategy.

Glycosyl DonorPromoterReaction TimeYield (%)Anomeric Selectivity
D-Glucopyranosyl BromideAgOTf12 h68%β
Lactosyl BromideAgOTf18 h55%β
Maltosyl BromideAgOTf24 h35%β
D-Glucopyranosyl PeracetateBF₃·OEt₂5 min (MW)>90%β

Note: The data in this table is representative of typical results for glycosylation reactions involving L-serine derivatives as reported in the literature and serves as an illustrative example. arizona.edu

Preparation of Glycoconjugates for Chemical Biology Studies

The synthesis of O-glycosylated this compound building blocks is the first step toward creating functional glycoconjugates for chemical biology research. digitellinc.com These building blocks, once appropriately protected (e.g., with Fmoc for the amine and a suitable ester for the carboxyl group), can be incorporated into peptides using solid-phase peptide synthesis (SPPS). This allows for the precise placement of the glycosylated, non-canonical amino acid within a peptide sequence, creating synthetic glycopeptides.

These synthetic glycoconjugates are invaluable tools for:

Investigating Protein-Carbohydrate Interactions: By incorporating the glycosylated amino acid into a peptide sequence that mimics a natural protein, researchers can study the binding affinity and specificity of lectins and other carbohydrate-binding proteins.

Enzyme Substrate Probes: Synthetic glycopeptides can serve as substrates for glycosidases and glycosyltransferases, helping to elucidate enzyme mechanisms and screen for inhibitors. ox.ac.uk

Development of Vaccines and Therapeutics: Glycoconjugates that mimic bacterial or cancer-associated carbohydrate antigens can be used to develop synthetic vaccines. nih.gov Attaching these antigens to carrier peptides can elicit a robust immune response.

Probing Glycosylation Effects: The role of specific glycosylation events on peptide structure, stability, and function can be systematically studied by comparing the properties of a glycosylated peptide with its non-glycosylated counterpart.

The preparation of these complex molecules requires a convergent synthetic strategy, where the carbohydrate and peptide portions are synthesized separately and then combined. Alternatively, the pre-formed glycosylated amino acid monomer is used directly in stepwise peptide synthesis. The choice of protecting groups throughout the synthesis is critical to ensure compatibility with both glycosylation and peptide coupling conditions. The ultimate goal is to generate homogeneous glycoconjugates of defined structure, which are essential for unambiguous biological studies.

Future Directions in Research on O 2 Methoxyphenyl L Serine

Development of Novel and Sustainable Synthetic Routes

Future research will likely prioritize the development of more efficient, environmentally friendly, and economically viable methods for the synthesis of O-(2-Methoxyphenyl)-L-serine and its derivatives. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and multi-step procedures, contributing to significant waste generation. The principles of green chemistry are expected to drive innovation in this area. unife.itresearchgate.netresearchgate.net

Key areas of exploration will include:

Biocatalytic and Enzymatic Synthesis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. rsc.orgacs.org Future work could focus on identifying or engineering enzymes, such as hydrolases or transaminases, capable of catalyzing the key bond-forming steps in the synthesis of this compound. rsc.org For instance, enzymatic hydrolysis could be employed for stereoselective resolutions, a technique already used in the production of various antiviral drug intermediates. rsc.org The development of biosynthetic pathways in microorganisms for the de novo production of L-serine and its derivatives also presents a long-term, sustainable manufacturing goal. nih.govnih.gov

Catalytic O-Arylation: A crucial step in the synthesis is the formation of the aryl ether bond. Research into more sustainable catalytic systems for this transformation is a promising direction. An effective protocol for the copper(II)-mediated O-arylation of protected serine derivatives has been developed, which tolerates various protecting groups and proceeds under relatively mild, open-flask conditions. acs.org Future advancements could focus on replacing copper with more abundant and less toxic metals, utilizing recyclable catalysts, and employing greener solvents like water or bio-based solvents.

Continuous Flow Chemistry: The implementation of continuous flow processes for the synthesis of this compound could offer significant advantages over traditional batch production. Flow chemistry allows for precise control over reaction parameters, improved safety, and easier scalability. This approach is increasingly being adopted in pharmaceutical manufacturing to enhance efficiency and sustainability.

Synthetic Approach Potential Advantages Key Research Focus
Biocatalysis High stereoselectivity, mild conditions, reduced waste.Enzyme discovery and engineering, pathway development.
Greener Catalysis Use of abundant metals, catalyst recycling, safer solvents.Development of novel catalysts for O-arylation.
Flow Chemistry Enhanced control, improved safety, scalability.Process optimization and integration of synthetic steps.

Exploration of Advanced Applications in Asymmetric Catalysis and Synthesis

The chiral nature of this compound makes it an attractive candidate for use as a chiral ligand or auxiliary in asymmetric catalysis. The development of novel chiral ligands is a cornerstone of modern synthetic chemistry, enabling the efficient production of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. mdpi.com

Future research in this area could involve:

Design of Novel Chiral Ligands: this compound can be chemically modified to create a library of derivatives. These derivatives can then be evaluated as ligands for a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, C-C bond formations, and cycloadditions. The methoxy (B1213986) group and the amino acid backbone provide multiple coordination points that can be fine-tuned to control the stereochemical outcome of a reaction.

Organocatalysis: The amino acid moiety of this compound suggests its potential use as an organocatalyst. Chiral amino acids and their derivatives are known to be effective organocatalysts for a range of transformations. nih.gov Future studies could explore the catalytic activity of this compound and its derivatives in reactions like aldol (B89426) and Mannich reactions.

Peptide-Based Catalysts: Incorporation of this compound into short peptide sequences could lead to the development of novel catalysts with enzyme-like properties. The specific folding and secondary structure of the peptide backbone can create a well-defined chiral microenvironment around the catalytic center, enhancing enantioselectivity.

Catalytic Application Potential Role of this compound Target Reactions
Metal Catalysis Chiral ligandAsymmetric hydrogenation, cross-coupling.
Organocatalysis Chiral catalystAldol condensation, Michael addition.
Peptide Catalysis Chiral building blockEnantioselective acyl transfer, epoxidation.

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and materials design. researchgate.net For a molecule like this compound, these computational tools can accelerate research and development in several ways.

Predictive Synthesis: Machine learning models can be trained on large datasets of chemical reactions to predict the optimal conditions for the synthesis of this compound and its derivatives. nih.gov This can significantly reduce the number of experiments required, saving time and resources. For example, deep learning models have been successfully used to predict the outcomes of peptide synthesis based on the amino acid sequence and reaction parameters. nih.gov

De Novo Ligand Design: AI algorithms can be employed for the de novo design of chiral ligands based on the this compound scaffold. nih.gov By defining a desired set of properties, such as high enantioselectivity for a specific reaction, AI can generate novel molecular structures that can then be synthesized and tested. Computational tools are already being used to design novel serine hydrolases with improved catalytic efficiencies. bakerlab.orgnih.govcbirt.net

Prediction of Chiral Properties: Machine learning models are being developed to predict the enantioselectivity of chiral catalysts. nih.govresearchgate.net By training these models with experimental data, it may become possible to predict the performance of new ligands derived from this compound before they are synthesized, allowing researchers to prioritize the most promising candidates.

AI/ML Application Objective Potential Impact
Predictive Synthesis Optimize reaction conditions.Faster and more efficient synthesis.
Ligand Design Generate novel chiral ligands.Discovery of highly effective catalysts.
Property Prediction Predict enantioselectivity.Prioritization of synthetic targets.

Role in the Design and Synthesis of Supramolecular Assemblies and Functional Materials

The self-assembly properties of amino acids and their derivatives make them excellent building blocks for the construction of well-ordered supramolecular structures and functional materials. The presence of both hydrogen-bonding motifs and an aromatic ring in this compound provides the necessary functionalities for directed self-assembly.

Future research could explore:

Hydrogels and Biomaterials: L-serine derivatives have been shown to form hydrogels, which have potential applications in drug delivery and tissue engineering. The methoxyphenyl group in this compound could introduce additional aromatic interactions, influencing the mechanical properties and guest-binding capabilities of the resulting hydrogels.

Functional Metal-Organic Frameworks (MOFs): Amino acids are increasingly being used as organic linkers in the synthesis of MOFs. The incorporation of this compound into MOF structures could impart chirality and create specific binding sites for chiral recognition and separation. For example, L-serine has been used to functionalize MIL-101 for enhanced gas capture. rsc.org

Chiral Sensors: The fluorescent properties of the aromatic ring could be exploited in the development of chiral sensors. The binding of a chiral analyte to a supramolecular assembly of this compound could induce a change in the fluorescence signal, allowing for the enantioselective detection of the analyte. Highly enantioselective fluorescent recognition of serine derivatives has been demonstrated with BINOL-based sensors. nih.gov

Material Type Potential Functionality Key Structural Feature
Hydrogels Drug delivery, tissue scaffolding.Self-assembly via H-bonding and π-π stacking.
MOFs Chiral separation, catalysis.Chiral pores and functionalized linkers.
Sensors Enantioselective detection.Fluorescence and chiral recognition sites.

Q & A

Q. Q1. What are the established synthetic routes for O-(2-Methoxyphenyl)-L-serine, and how do reaction conditions influence yield and purity?

Answer:

  • O-Alkylation of L-Serine Derivatives : A common method involves protecting the amino and carboxyl groups of L-serine (e.g., using tert-butyldimethylsilyl (TBS) or Fmoc groups) to enable regioselective O-alkylation with 2-methoxyphenyl electrophiles. Reaction solvents (e.g., DMF or THF) and catalysts (e.g., K₂CO₃ or Cs₂CO₃) critically affect yield .
  • Enzymatic Synthesis : Nonribosomal peptide synthetase (NRPS)-dependent pathways, as seen in azaserine biosynthesis, can be adapted. For example, coupling L-serine with 2-methoxyphenyl moieties via ester bond formation using tailored NRPS modules .
  • Optimization : Monitor reaction progress via HPLC (C18 columns, UV detection at 254 nm) and confirm purity via LC-MS (ESI+ mode, [M+H]+ ion analysis) .

Q. Q2. What analytical techniques are recommended for characterizing this compound’s structural and chiral integrity?

Answer:

  • Chiral HPLC : Use Sumichiral OA-2500 or similar columns with mobile phases (e.g., hexane/isopropanol) to resolve enantiomers. Retention time and peak symmetry validate chiral purity .
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d6 or CDCl3) to confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) for exact mass determination (e.g., [M+H]+ for C₁₀H₁₃NO₄: calc. 212.0923, observed 212.0925) .

Q. Q3. How does the 2-methoxyphenyl group influence the compound’s stability and reactivity in aqueous vs. organic solvents?

Answer:

  • Stability : The electron-donating methoxy group enhances aromatic ring stability but may promote hydrolysis in acidic/basic aqueous conditions. Use inert solvents (e.g., DCM, THF) for long-term storage .
  • Reactivity : The methoxy group directs electrophilic substitution (e.g., nitration at the para position) and stabilizes intermediates in nucleophilic acyl substitution reactions .

Advanced Research Questions

Q. Q4. How can metabolic flux analysis elucidate the role of this compound in sphingolipid biosynthesis pathways?

Answer:

  • Isotope Tracing : Use ¹³C-labeled L-serine to track incorporation into sphingolipid intermediates (e.g., 3-ketodihydrosphingosine) via LC-MS/MS. Compare flux rates in wild-type vs. serine-hydroxymethyltransferase (SHMT)-knockout models .
  • Enzyme Inhibition Studies : Test the compound’s effect on serine palmitoyltransferase (SPT) activity using in vitro assays (e.g., spectrophotometric measurement of CoA release) .

Q. Q5. What experimental strategies resolve contradictions between computational predictions and empirical data on the compound’s enzyme-binding affinity?

Answer:

  • Molecular Docking vs. ITC : Compare AutoDock/Vina-predicted binding poses with isothermal titration calorimetry (ITC) data. Discrepancies may arise from solvent effects or protein flexibility.
  • Mutagenesis Studies : Target residues (e.g., Ser219 in SPT) to validate hydrogen bonding or hydrophobic interactions. Use circular dichroism (CD) to confirm structural perturbations .

Q. Q6. How can this compound serve as a precursor for synthesizing bioactive siderophore analogs?

Answer:

  • Siderophore Mimetics : Replace 2,3-dihydroxybenzoyl groups in enterobactin with 2-methoxyphenyl-L-serine units via solid-phase peptide synthesis (SPPS). Assess iron-chelating capacity using chrome azurol S (CAS) assays .
  • Biosynthetic Engineering : Express heterologous NRPS genes (e.g., AzsO from azaserine pathways) in Streptomyces hosts to produce hybrid siderophores .

Q. Q7. What methodologies address challenges in quantifying trace amounts of this compound in complex biological matrices?

Answer:

  • Derivatization : Use dansyl chloride or FMOC-Cl to enhance LC-MS sensitivity. Optimize extraction protocols (e.g., SPE with C18 cartridges) to minimize matrix interference .
  • LOQ Validation : Establish limits of quantification (LOQ) via calibration curves (0.1–100 µM range). Report intra-/inter-day reproducibility (CV <10%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.